molecular formula C13H16N4OS B15361175 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide

Cat. No.: B15361175
M. Wt: 276.36 g/mol
InChI Key: RFTQCNSCSNCQII-UHFFFAOYSA-N
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Description

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36 g/mol. The purity is usually 95%.
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Biological Activity

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-m-tolylamino-propionamide is a synthetic compound belonging to the class of thiadiazole derivatives. This article reviews its biological activity, synthesis, mechanism of action, and relevant research findings.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and analgesic properties. The unique structure of this compound contributes to its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
  • Introduction of the m-Tolyl Group : The m-tolyl group is introduced through nucleophilic substitution using m-tolyl isocyanate.
  • Attachment of the Oxo Group : An oxidizing agent is used to incorporate the oxo group into the structure.
  • Formation of the Propionamide Side Chain : The final step involves reacting the intermediate with propionyl chloride in the presence of a base.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in crucial biological pathways. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate effective inhibition against bacteria such as E. coli and Bacillus subtilis .
  • Antifungal Activity : These compounds also show promising antifungal effects against pathogens like Candida albicans and Aspergillus niger.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiadiazole derivatives. For example:

  • In Vitro Studies : Compounds containing a thiadiazole moiety have been evaluated for their ability to inhibit cancer cell proliferation in various cancer lines .
  • Mechanistic Insights : The anticancer activity is often linked to apoptosis induction and cell cycle arrest mechanisms.

Case Studies

Several studies have documented the biological activity of thiadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated a series of thiadiazole compounds for their antibacterial and antifungal activities using standard microbiological methods. The results indicated that certain derivatives exhibited potent activity against both bacterial and fungal strains .
  • Anticancer Evaluation : Another research focused on the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The study reported significant inhibition of cell growth and induction of apoptosis in treated cells .

Comparative Analysis

The following table summarizes the biological activities reported for various thiadiazole derivatives compared to this compound:

Compound NameAntibacterial ActivityAntifungal ActivityAnticancer Activity
This compoundModerateModerateSignificant
5-Methyl-1,3,4-thiadiazole derivativesHighHighModerate
4-(5-Mercapto-1,3,4-thiadiazol-2-yl) compoundsLowModerateHigh

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

2-(3-methylanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H16N4OS/c1-8-5-4-6-11(7-8)14-9(2)12(18)15-13-17-16-10(3)19-13/h4-7,9,14H,1-3H3,(H,15,17,18)

InChI Key

RFTQCNSCSNCQII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C(=O)NC2=NN=C(S2)C

Origin of Product

United States

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